![molecular formula C94H80N4O2S6 B13148426 2-[(2E)-2-[[20-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,3,16,16-tetrakis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13148426.png)
2-[(2E)-2-[[20-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,3,16,16-tetrakis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2E)-2-[[20-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,3,16,16-tetrakis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[1212002,1204,1105,9015,25017,24018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile is a highly complex organic compound It features multiple aromatic rings, hexylphenyl groups, and a dicyanomethylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of intermediate compounds. Common techniques might include:
Aldol Condensation: To form carbon-carbon bonds.
Cyclization Reactions: To create the cyclic structures.
Functional Group Transformations: To introduce specific functional groups like cyano or oxo groups.
Industrial Production Methods
Industrial production of such a compound would require scalable and efficient methods. This might involve:
Catalytic Processes: To increase yield and reduce reaction times.
Purification Techniques: Such as chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound might undergo oxidation to form various oxo derivatives.
Reduction: Reduction reactions could be used to modify the dicyanomethylidene group.
Substitution: Various substitution reactions could introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products
The major products would depend on the specific reactions but could include various derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Synthesis: As a building block for more complex molecules.
Material Science: Potential use in the development of new materials with unique properties.
Biology and Medicine
Drug Development:
Biological Probes: Use in the development of probes for biological research.
Industry
Electronics: Potential use in organic electronics due to its complex structure.
Catalysis: As a catalyst or catalyst precursor in various industrial processes.
Wirkmechanismus
The mechanism of action would depend on the specific application but might involve:
Molecular Interactions: Binding to specific molecular targets.
Pathway Modulation: Influencing biochemical pathways in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indene Derivatives: Compounds with similar indene structures.
Hexylphenyl Compounds: Molecules with hexylphenyl groups.
Dicyanomethylidene Compounds: Compounds featuring the dicyanomethylidene moiety.
Uniqueness
This compound’s uniqueness lies in its highly complex structure, which combines multiple functional groups and aromatic systems, making it a versatile molecule for various applications.
Eigenschaften
Molekularformel |
C94H80N4O2S6 |
|---|---|
Molekulargewicht |
1490.1 g/mol |
IUPAC-Name |
2-[(2E)-2-[[20-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,3,16,16-tetrakis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile |
InChI |
InChI=1S/C94H80N4O2S6/c1-5-9-13-17-25-57-33-41-63(42-34-57)93(64-43-35-58(36-44-64)26-18-14-10-6-2)79-85-75(51-67(101-85)49-73-77(61(53-95)54-96)69-29-21-23-31-71(69)83(73)99)103-87(79)89-81(93)91-92(105-89)82-90(106-91)88-80(86-76(104-88)52-68(102-86)50-74-78(62(55-97)56-98)70-30-22-24-32-72(70)84(74)100)94(82,65-45-37-59(38-46-65)27-19-15-11-7-3)66-47-39-60(40-48-66)28-20-16-12-8-4/h21-24,29-52H,5-20,25-28H2,1-4H3/b73-49+,74-50+ |
InChI-Schlüssel |
WFLCAWYQVZEHEO-KQSQOKRMSA-N |
Isomerische SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=C(SC4=C3SC5=C4C(C6=C5SC7=C6SC(=C7)/C=C\8/C(=O)C9=CC=CC=C9C8=C(C#N)C#N)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=C2C2=C(S1)C=C(S2)/C=C\1/C(=O)C2=CC=CC=C2C1=C(C#N)C#N)C1=CC=C(C=C1)CCCCCC |
Kanonische SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=C(C4=C2C5=C(S4)C6=C(S5)C7=C(C6(C8=CC=C(C=C8)CCCCCC)C9=CC=C(C=C9)CCCCCC)C1=C(S7)C=C(S1)C=C1C(=C(C#N)C#N)C2=CC=CC=C2C1=O)SC1=C3SC(=C1)C=C1C(=C(C#N)C#N)C2=CC=CC=C2C1=O)C1=CC=C(C=C1)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dibenzo[de,qr]hexacene](/img/structure/B13148346.png)


![1-[1-(Aminomethyl)cyclobutyl]-3,3-dimethylcyclobutan-1-ol](/img/structure/B13148358.png)
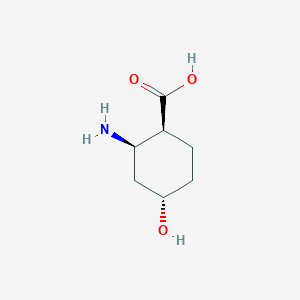
![Morpholine,4-[(2-nitrosophenyl)sulfonyl]-](/img/structure/B13148363.png)
![Methyl 4'-propyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13148364.png)
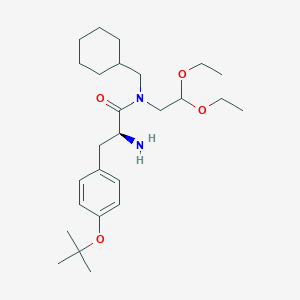
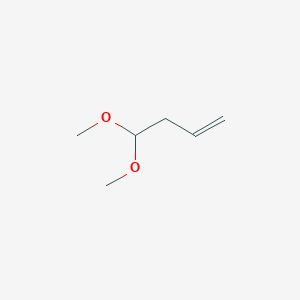
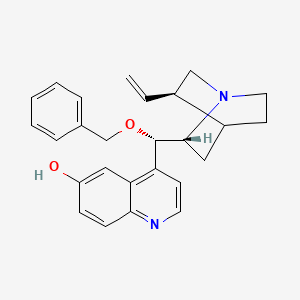
![4,4'-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan](/img/structure/B13148398.png)
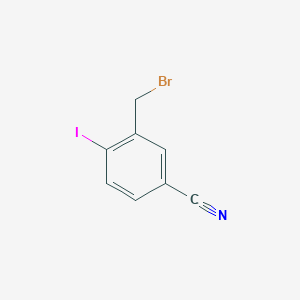
![4,8-bis(5-octylthiophen-2-yl)thieno[2,3-f][1]benzothiole](/img/structure/B13148414.png)

